molecular formula C12H13ClO2 B2608490 ethyl (E)-3-(4-chlorophenyl)-2-butenoate CAS No. 81187-86-2

ethyl (E)-3-(4-chlorophenyl)-2-butenoate

Cat. No.: B2608490
CAS No.: 81187-86-2
M. Wt: 224.68
InChI Key: WMMPVJPERVUHJT-CMDGGOBGSA-N
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Description

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butenoate backbone, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(4-chlorophenyl)-2-butenoate typically involves the esterification of (E)-3-(4-chlorophenyl)-2-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-chlorophenylacetic acid or 4-chlorophenylacetone.

    Reduction: Ethyl (E)-3-(4-chlorophenyl)-2-butanol.

    Substitution: Compounds with various substituents on the phenyl ring, such as methoxy or ethoxy groups.

Scientific Research Applications

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-chlorophenyl)-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The 4-chlorophenyl group can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate can be compared with similar compounds such as:

    Ethyl (E)-3-(4-bromophenyl)-2-butenoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl (E)-3-(4-methylphenyl)-2-butenoate: Contains a methyl group instead of chlorine.

    Ethyl (E)-3-(4-nitrophenyl)-2-butenoate: Contains a nitro group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring

Properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPVJPERVUHJT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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